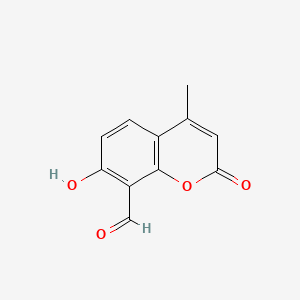

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHHSXOVIJWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513352 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-96-4 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14003-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Basic Information and Properties

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (PubChem CID: 12934390) has a molecular formula of C₁₁H₈O₄ and a molecular weight of 204.18 g/mol. The compound exists as a white to pale yellow solid with a coumarin core structure featuring a hydroxyl group at the 7-position, a methyl group at the 4-position, and a formyl group at the 8-position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₄ |

| Molecular Weight | 204.18 g/mol |

| Physical State | White to pale yellow solid |

| CAS Number | 14003-96-4 |

| Synonyms | 8-formyl-7-hydroxy-4-methylcoumarin, IRE1 Inhibitor III, 4μ8C, 4|I8C |

Traditional Preparation Methods

Pechmann Condensation followed by Duff Reaction

The most common synthetic route to this compound involves a two-step process:

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

The initial precursor, 7-hydroxy-4-methylcoumarin, is synthesized via Pechmann condensation by reacting resorcinol with ethyl acetoacetate in the presence of an acid catalyst. This fundamental reaction establishes the coumarin scaffold necessary for subsequent formylation.

Resorcinol + Ethyl acetoacetate → 7-hydroxy-4-methylcoumarin

Step 2: Duff Reaction for Formylation

The Duff reaction introduces a formyl group at the 8-position of 7-hydroxy-4-methylcoumarin using hexamethylenetetramine (HMTA) as the formylating agent. This reaction typically proceeds in acidic conditions:

7-hydroxy-4-methylcoumarin + HMTA → this compound

The reaction generally involves heating the 7-hydroxy-4-methylcoumarin with HMTA in acetic acid, followed by hydrolysis with hydrochloric acid. While widely used, this method suffers from relatively low yields, typically in the range of 35-45%.

Alternative Formylation Methods

Several other formylation approaches have been employed, though with limited success:

| Method | Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Gattermann–Koch | CO, HCl, AlCl₃ | Direct formylation | Harsh conditions, poor selectivity | <30% |

| Reimer–Tiemann | CHCl₃, NaOH | Simple reagents | Low regioselectivity, extensive purification | <25% |

| Vilsmeier–Haack | POCl₃, DMF | Mild conditions | Poor conversion, extensive work-up | <35% |

As noted in the literature, these traditional methods "all suffer from poor conversion and often require extensive work-up leading to further loss of yield and resulting in an overall inefficient process".

Flow Chemistry Approaches

Recent advances in synthetic methodology have led to the development of more efficient flow chemistry approaches, offering advantages in scalability and process control.

Route A: Allylation, Claisen Rearrangement, Isomerisation, and Ozonolysis

This route involves a four-step sequence leading to an overall yield of 51%:

Step 1: Allylation of 7-hydroxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin is allylated to form an allyl ether derivative.

Step 2: Claisen Rearrangement

The allyl ether undergoes a Claisen rearrangement to introduce the allyl group at the 8-position of the coumarin core.

Step 3: Isomerisation

The allyl group is isomerized to form a conjugated alkene using an iridium catalyst.

Step 4: Ozonolysis

The conjugated alkene is subjected to ozonolysis, which cleaves the double bond and introduces the formyl group at the 8-position.

Using this method, researchers were able to process 37 grams of the target compound in just 4.5 hours, demonstrating excellent scalability.

Route B: Mannich Reaction, N-oxidation, and Polonovski Reaction

This alternative flow chemistry approach offers a 47% overall yield with >95% purity:

Step 1: Pechmann Condensation

7-hydroxy-4-methylcoumarin is synthesized via Pechmann condensation.

Step 2: Mannich Reaction

The coumarin undergoes a Mannich reaction with formaldehyde and a secondary amine, introducing an aminomethyl group at the 8-position.

Step 3: N-oxidation

The aminomethyl group is oxidized to form an N-oxide derivative using meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Step 4: Polonovski Reaction and Hydrolysis

The N-oxide derivative undergoes a Polonovski reaction with trifluoroacetic anhydride (TFAA), followed by hydrolysis to form the desired formyl group.

Suzuki Coupling Approach

For the synthesis of derivatives containing the this compound moiety, a Suzuki coupling approach has been reported:

3-bromo-7-hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde + 4-boronobenzoic acid →

4-(8-formyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)benzoic acid

The reaction uses ditert-butyl(cyclopentyl)phosphane dichloropalladium iron as catalyst and K₃PO₄ as base in THF/H₂O at 80°C for 3 hours, yielding the product in 64% yield.

| Reagent | Amount | Equivalents |

|---|---|---|

| 3-bromo-7-hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde | 150 mg | 1.0 |

| 4-boronobenzoic acid | 105 mg | 1.2 |

| Pd catalyst | 35 mg | 0.1 |

| K₃PO₄ | 225 mg | 2.0 |

| THF/H₂O | 1.2 mL | - |

Comparison of Preparation Methods

Yield and Purity Comparison

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Pechmann + Duff | Simple reagents, well-established | Low yield, extensive purification required |

| Flow Chemistry: Route A | Good yield, highly scalable | Requires specialized equipment, multiple steps |

| Flow Chemistry: Route B | High purity, minimal purification | Requires specialized equipment |

| Suzuki Coupling | High yield for derivatives | Limited to specific derivatives, requires transition metal catalyst |

Synthesis Optimization Strategies

Recent studies have focused on optimizing the synthesis of this compound and its derivatives:

Reaction Conditions Optimization

For the Duff reaction, critical parameters include:

Purification Techniques

The purification of this compound has been achieved through various methods:

Applications of this compound

The applications of this compound highlight the importance of developing efficient synthetic routes:

Biological Applications

This compound (IRE1 Inhibitor III or 4μ8C) is widely used in research related to the unfolded protein response (UPR) and endoplasmic reticulum stress pathways.

Synthesis of Biological Probes

The compound serves as a precursor for synthesizing various derivatives with potential applications as biological probes. For example, researchers have developed truncated heterobivalent chemical probe degraders of IRE1α using this compound as a starting material.

Antimicrobial Agents

Derivatives of this compound have demonstrated significant antibacterial activity. Hussein et al. reported that Schiff bases derived from this aldehyde showed moderate to high activity against both Gram-positive bacteria (Staphylococcus aureus and Micrococcus luteus) and Gram-negative bacteria (E. coli).

Analyse Chemischer Reaktionen

IRE1-Inhibitor III unterliegt hauptsächlich Inhibitionsreaktionen, die auf die RNase-Aktivität von IRE1α abzielen. Die Verbindung unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen in ihrer Rolle als Inhibitor. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das inhibierte IRE1α-Enzym, das zur Modulation des UPR-Signalwegs führt .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde exhibit significant antidiabetic properties. For instance, a synthesized compound named this compound oxime has shown promising results in inhibiting human α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Molecular docking simulations indicated a strong binding affinity of this compound to the active sites of these enzymes, suggesting its potential as a therapeutic agent for diabetes management .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. Studies have reported that various derivatives possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). For example, certain derivatives exhibited IC50 values below 1 μM against these cancer cells, indicating potent growth inhibition. The mechanism of action appears to involve the disruption of tubulin dynamics and cell cycle arrest at the G2/M phase .

Antifungal Activity

The antifungal properties of this compound derivatives have been highlighted in agricultural research. A series of fluorinated derivatives were synthesized and tested against various fungal pathogens like Botrytis cinerea and Rhizoctonia solani. The most effective compounds demonstrated EC50 values significantly lower than traditional fungicides, indicating their potential as novel antifungal agents .

Photophysical Properties

In material science, the photophysical properties of this compound derivatives have been studied for their application in organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune their emission properties through structural modifications makes these compounds suitable candidates for advanced optical materials .

Summary of Key Findings

Wirkmechanismus

IRE1 Inhibitor III exerts its effects by inhibiting the RNase activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the UPR pathway. The inhibition of IRE1α leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering apoptosis in cancer cells. The molecular targets involved include the RNase and kinase domains of IRE1α .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₁₁H₈O₄

- Molecular Weight : 204.18 g/mol

- Synthesis: Typically synthesized via condensation reactions involving resorcinol, malic acid, and hexamine under acidic conditions , or through Schiff base formation with nitrogenous heterocycles .

Structural Analogues: Chromene Derivatives

The compound’s structural analogues differ in substituent positions and functional groups, leading to variations in bioactivity and physicochemical properties.

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN) enhance photostability and alter intermolecular interactions (e.g., halogen bonding), making them suitable for material science .

- Aldehyde vs. Oxime Derivatives : The oxime derivative of this compound (7-Oxime) exhibits superior anti-diabetic activity due to improved binding affinity with α-amylase and α-glucosidase enzymes .

Functional Derivatives: Schiff Bases and Oximes

Derivatization of the aldehyde group expands the compound’s utility:

Mechanistic Insights :

Biologische Aktivität

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a member of the chromene family, has garnered attention for its diverse biological activities. This compound possesses a unique structure that lends itself to various pharmacological applications, including anti-diabetic, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a chromene backbone with a hydroxyl group and an aldehyde functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 204.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 14003-96-4 |

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-diabetic properties. A study conducted by Alshahrani et al. (2018) employed molecular docking simulations revealing strong binding affinities to human α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The compound showed potential in inhibiting these enzymes, which could lead to reduced blood glucose levels.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. A study published in MDPI reported that certain derivatives displayed promising antifungal activity against various fungal strains, including Botrytis cinerea and Rhizoctonia solani. For instance, the compound exhibited an inhibition rate of up to 90.1% against B. cinerea at a concentration of 100 μg/mL, outperforming established fungicides like Osthole and Azoxystrobin .

Anticancer Activity

The anticancer potential of chromene derivatives has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms. For example, they may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest . A specific study highlighted that certain analogs could significantly reduce cell viability in various cancer cell lines, suggesting their utility as chemotherapeutic agents.

Additional Biological Activities

Beyond the aforementioned activities, this compound has been associated with other biological effects such as:

- Antimicrobial activity : Effective against a range of bacteria.

- Anticholinesterase activity : Potential use in treating neurodegenerative diseases.

- Antituberculosis activity : Emerging evidence suggests effectiveness against Mycobacterium tuberculosis.

Case Study 1: Anti-Diabetic Effects

In a study examining the anti-diabetic properties of the compound's derivatives, researchers conducted in vitro assays that demonstrated significant inhibition of α-glucosidase activity. The results indicated that these compounds could lower postprandial blood glucose levels effectively.

Case Study 2: Antifungal Efficacy

A comparative analysis of antifungal activities revealed that specific derivatives were more effective than traditional treatments. For instance, compound 5f showed an EC50 value of 5.75 μg/mL against B. cinerea, significantly lower than that of conventional fungicides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step process. A common approach involves condensation of resorcinol with malic acid in sulfuric acid, followed by formylation using hexamine in acetic acid under controlled temperatures (0–5°C for 12 h, then 80–85°C for 6 h) . Optimization may include adjusting stoichiometric ratios, solvent polarity, or catalytic additives to enhance yield. Post-synthesis purification via recrystallization (e.g., using ethyl ether) is critical to isolate the product .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodology :

- NMR : H and C NMR are essential for confirming the aldehyde proton (δ ~9–10 ppm) and chromene backbone. For example, H NMR in CDCl typically shows signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

- IR : Key peaks include the carbonyl stretch (~1700 cm for the lactone and aldehyde) and hydroxyl absorption (~3200 cm) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M]) and fragments .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation of dust; work in a fume hood. The compound may irritate skin or eyes, so immediate washing with water is required. Store in a cool, dry place away from oxidizers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported intermolecular interactions (e.g., halogen bonding vs. van der Waals contacts)?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals precise spatial arrangements. For example, in halogenated analogs, Cl···O interactions (≤3.4 Å) indicate halogen bonding, while distances >3.5 Å suggest van der Waals contacts. Compare thermal displacement parameters and Hirshfeld surfaces to distinguish interaction types . Contradictions in literature can arise from solvent effects or polymorphism, necessitating controlled crystallization trials.

Q. What strategies improve the compound’s utility as a fluorescent probe for live-cell imaging?

- Methodology :

- Derivatization : Introduce electron-donating groups (e.g., diethylamino) to enhance fluorescence quantum yield .

- Cell Permeability : Modify lipophilicity via esterification or oxime formation while retaining nucleolus-targeting ability .

- Validation : Use confocal microscopy to assess selectivity in fixed/live cells. Compare staining efficiency with commercial probes (e.g., SYTO RNA Select) .

Q. How can conflicting spectral data (e.g., NMR shifts) be troubleshooted during derivative synthesis?

- Methodology :

- Solvent Effects : Re-record spectra in deuterated DMSO if CDCl causes peak broadening.

- Tautomerism : Check for equilibrium between aldehyde and enol forms using variable-temperature NMR.

- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., unreacted starting materials) .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to locate electrophilic sites (e.g., aldehyde carbon).

- Fukui Indices : Identify regions with high electrophilicity () to guide functionalization at C-8 or C-3 positions .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

Data Contradiction Analysis

Q. Why do some studies report strong fluorescence in aqueous media while others require organic solvents?

- Resolution : Fluorescence is highly solvent-dependent. Aqueous quenching occurs due to proton exchange at the hydroxyl group. Derivatives with hydrophobic substituents (e.g., 4-nitrobenzoyl oxime) exhibit enhanced emission in PBS by reducing water accessibility to the chromophore .

Q. How to reconcile discrepancies in reported melting points for synthesized derivatives?

- Resolution : Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm phase purity. Recrystallize from a binary solvent system (e.g., ethanol/water) to obtain a single crystalline form .

Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Derivative | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| O-(4-nitrobenzoyl) oxime | 8.79 (s, 1H, CH=N) | 162.37 (C=O) | 409.1271 (M) |

| O-methacryloyl oxime | 6.23 (m, 1H, CH=C) | 164.71 (C=O) | 328.1420 (M) |

Table 2 : Crystallographic Parameters for Halogenated Analogs

| Compound | Cl···O Distance (Å) | Interaction Type | Reference |

|---|---|---|---|

| 6,8-Dichloro-4-oxochromene-3-carbaldehyde | 3.30 | Halogen bonding | |

| 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 3.45 | van der Waals |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.